molecular formula C24H26N2 B12799726 4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline CAS No. 7509-74-2

4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline

Cat. No.: B12799726
CAS No.: 7509-74-2
M. Wt: 342.5 g/mol
InChI Key: HPEFUALZETVWQS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.30 (m, 5H, phenyl protons)
  • δ 7.25–7.15 (d, J = 16 Hz, 2H, ethenyl protons)
  • δ 6.75–6.65 (d, J = 8.5 Hz, 2H, aromatic H meta to dimethylamino)
  • δ 6.60–6.50 (d, J = 8.5 Hz, 2H, aromatic H ortho to dimethylamino)
  • δ 3.05 (s, 12H, N(CH₃)₂ groups)

¹³C NMR (100 MHz, CDCl₃):

  • δ 150.2 (C-N dimethylamino)
  • δ 132.5–128.0 (aromatic carbons)
  • δ 126.8 (ethenyl carbons)
  • δ 40.3 (N(CH₃)₂)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
3020–3060 Aromatic C-H stretch
2920–2850 C-H stretch (CH₃)
1605, 1580 C=C aromatic/ethenyl
1510 C-N stretch (dimethylamino)
1365 C-H bend (CH₃)

UV-Visible Spectroscopy

Solvent λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) Transition
Ethanol 345 25,000 π→π* (conjugated system)
285 18,000 n→π* (dimethylamino)

The intense absorption at 345 nm arises from the extended conjugation between the dimethylaminophenyl groups and the ethenyl bridge, comparable to 4-dimethylamino-4'-nitrostilbene derivatives. Solvatochromic shifts of ≈15–20 nm occur in polar aprotic solvents due to charge-transfer interactions.

Properties

CAS No.

7509-74-2

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H26N2/c1-25(2)22-14-10-20(11-15-22)24(18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-18H,1-4H3

InChI Key

HPEFUALZETVWQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Wittig Reaction Approach

One of the most common and reliable methods to synthesize the compound involves the Wittig reaction , which forms the ethenyl double bond by reacting a phosphonium ylide with an aromatic aldehyde.

  • Starting Materials:

    • 4-(Dimethylamino)benzophenone or 4-(dimethylamino)benzaldehyde derivatives
    • Methyltriphenylphosphonium bromide (to generate the ylide)
    • Strong base such as methyl lithium or n-butyllithium
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or similar aprotic solvent
    • Temperature: Low temperatures around 0°C to control reaction rate and selectivity
    • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation
  • Procedure:

    • Generation of the phosphonium ylide by deprotonation of methyltriphenylphosphonium bromide with methyl lithium.
    • Slow addition of the aromatic aldehyde (4-dimethylaminobenzaldehyde) to the ylide solution.
    • Stirring at low temperature to room temperature to complete the olefination.
    • Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography.
  • Outcome:

    • Formation of the trans-ethenyl linkage connecting the two aromatic rings.
    • High yields and purity achievable with careful control of reaction parameters.

This method is widely used in both laboratory and industrial settings due to its robustness and scalability.

Grignard Reagent Route

A more complex but effective method involves the use of Grignard reagents to build the carbon framework before forming the ethenyl bond.

  • Starting Materials:

    • 3-(Dimethylamino)phenylmagnesium bromide (Grignard reagent)
    • Benzaldehyde or substituted benzaldehydes
  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Atmosphere: Nitrogen or argon to exclude moisture and oxygen
    • Temperature: Room temperature to slightly elevated temperatures
  • Procedure:

    • Preparation of the Grignard reagent by reacting 3-bromo-N,N-dimethylaniline with activated magnesium turnings in dry THF.
    • Slow addition of benzaldehyde to the Grignard reagent solution.
    • Stirring to allow nucleophilic addition to the aldehyde, forming a secondary alcohol intermediate.
    • Dehydration of the intermediate under acidic conditions to form the ethenyl linkage.
    • Purification by filtration and recrystallization.
  • Advantages:

    • Allows introduction of various substituents by changing the aldehyde component.
    • High regioselectivity and yield.
  • Disadvantages:

    • Requires strict anhydrous conditions.
    • More steps and handling of reactive intermediates.

This method is supported by detailed experimental procedures in recent literature.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Wittig Reaction Methyltriphenylphosphonium bromide, methyl lithium, 4-dimethylaminobenzaldehyde THF, 0°C to RT, inert atmosphere High selectivity, scalable Requires strong base, sensitive to moisture 70–85
Acid-Catalyzed Condensation N,N-dimethylaniline, benzaldehyde, H2SO4 catalyst Ac2O or AcOH, 25°C, 12–24 h Simple setup, mild conditions Possible side reactions, moderate yields 50–70
Grignard Reagent Route 3-bromo-N,N-dimethylaniline, Mg, benzaldehyde Dry THF, inert atmosphere Versatile, high regioselectivity Requires strict anhydrous conditions, multi-step 60–80

Research Findings and Optimization Notes

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product formation.

  • Purification: Column chromatography on silica gel or recrystallization from acetone/hexane mixtures are effective for isolating pure product.

  • Substituent Effects: Electron-donating groups like dimethylamino enhance the reactivity of aromatic rings in condensation reactions but require careful control to avoid polymerization.

  • Scale-Up Considerations: Industrial synthesis favors the Wittig reaction due to its reproducibility and ease of automation, while acid-catalyzed methods are more common in small-scale laboratory synthesis.

Chemical Reactions Analysis

1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism by which 1-(2-Pyridyl)piperazine exerts its effects involves its interaction with specific molecular targets in the nervous system. It can bind to certain receptors and modulate their activity, leading to changes in neural signaling pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .

Comparison with Similar Compounds

Malachite Green (4-[(4-Dimethylaminophenyl)-phenyl-methyl]-N,N-dimethyl-aniline)

  • Core Structure: A triphenylmethane backbone with a central carbon connecting two aromatic rings (one 4-dimethylaminophenyl and one phenyl group).
  • Key Difference : The central methane group replaces the ethenyl bridge in the target compound, reducing conjugation and altering electronic properties.
  • Applications: Historically used as a dye and antifungal agent in aquaculture but banned in the EU due to carcinogenicity .

4-(2-(4-Dimethylaminophenyl)ethenyl)-1-acetoxypyridinium Tetraphenylborate (El)

  • Core Structure : Features an ethenyl bridge similar to the target compound but linked to a pyridinium ring.
  • Key Difference : The pyridinium group introduces positive charge and enhances reactivity in acyl transfer reactions, making it valuable in kinetic studies .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility/Stability Notes
Target Compound Not Reported Not Reported Likely hydrophobic due to aromatic groups
Malachite Green 158–160 N/A Water-soluble cationic dye
Compound 4a (Thioxo-tetrahydropyrimidine) 210–212 87 Crystalline, stable in ethanol
4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline Not Reported N/A Crystallizes with 4 molecules/asymmetric unit

Toxicity and Regulatory Status

  • Chalcone Analogs (e.g., Cardamonin) : Exhibit inhibitory activity (IC50 = 4.35 μM) against enzymes like α-glucosidase, influenced by electron-withdrawing substituents .
  • Target Compound: No direct toxicity data, but structural similarities to Malachite Green warrant caution in applications involving biological systems.

Reactivity in Organic Reactions

  • Compound El : Demonstrates rapid acyl transfer kinetics in acetonitrile, facilitated by its electrophilic pyridinium group .
  • N,N-Dimethylaniline Derivatives : Undergo selective demethylation under diazonium salt conditions, highlighting sensitivity to electrophilic attack .

Biological Activity

4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline, also known as CAS No. 7509-74-2, is an organic compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in neuropharmacology and as a dye in various industrial applications.

  • Molecular Formula : C24H26N2
  • Molecular Weight : 342.47664 g/mol
  • CAS Number : 7509-74-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The presence of the dimethylamino group is thought to enhance its lipophilicity, allowing better penetration into biological membranes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, research has demonstrated that such compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's disease.

CompoundAChE Inhibition IC50 (μM)Reference
This compoundTBDTBD
Similar Compound A0.09
Similar Compound B20

Antioxidant Activity

The antioxidant activity of this compound has been explored through its ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is essential for protecting cells from damage associated with neurodegenerative conditions.

Anti-inflammatory Properties

In addition to its neuroprotective effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound effectively reduced amyloid-beta plaque formation and improved synaptic plasticity.

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another study evaluated the antioxidant and anti-inflammatory effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death and inflammation markers, supporting its potential as a therapeutic agent for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit AChE with varying degrees of potency depending on the molecular structure modifications made to the base compound. The structure-activity relationship (SAR) analyses suggest that specific substitutions can enhance biological activity.

In Vivo Studies

Animal studies have corroborated the findings from in vitro experiments, showing that the compound can cross the blood-brain barrier and exert protective effects against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via condensation of benzaldehyde (1 mol) with dimethylaniline (2 mol) in concentrated hydrochloric acid, followed by oxidation with lead(IV) oxide to form the leuco base, which is then oxidized to the final product . Key parameters include:

  • Acid concentration : Excess HCl ensures protonation of intermediates, stabilizing the reaction pathway.

  • Oxidation conditions : Over-oxidation must be avoided to prevent side products like leuco derivatives.

  • Temperature : Optimal yields (~70–80%) are reported at 80–100°C .

    Parameter Optimal Range Impact on Yield
    HCl concentration10–12 MStabilizes intermediates
    Reaction temperature80–100°CPrevents decomposition
    Oxidation agentPbO₂Selective oxidation

Q. Which spectroscopic methods are most effective for characterizing its structure, and what spectral signatures are diagnostic?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Strong absorption at λmax ≈ 617 nm (cationic form) and 427 nm (leuco form) confirms electronic transitions in the conjugated π-system .
  • NMR : <sup>1</sup>H NMR shows distinct signals for dimethylamino groups (δ 2.8–3.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR resolves the central carbon atom (δ ~140 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, revealing planar triphenylmethane geometry and bond angles critical for photophysical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity mechanisms of Malachite Green across different biological models?

  • Methodological Answer : Discrepancies arise from differences in metabolic activation pathways. For example:

  • In fish, MG is reduced to leucomalachite green (LMG), which accumulates in tissues and disrupts mitochondrial function .
  • In mammalian cells, cytochrome P450 enzymes oxidize MG to genotoxic intermediates.
  • Experimental Design : Use isotopically labeled MG (<sup>13</sup>C or <sup>15</sup>N) to track metabolic fate in parallel models (e.g., zebrafish hepatocytes vs. human cell lines). LC-MS/MS can quantify LMG and oxidized metabolites .

Q. What experimental strategies optimize the use of laccase enzymes for efficient degradation of MG in environmental remediation studies?

  • Methodological Answer : Laccase from LacMeta achieves >90% degradation under optimized conditions:

  • pH 5.0 : Maintains enzyme activity while minimizing MG aggregation.

  • Redox mediators : Syringaldehyde (1 mM) enhances electron transfer, reducing degradation time from 24 h to 6 h .

  • Immobilization : Encapsulation in alginate beads improves enzyme stability for repeated use.

    Strategy Effect on Efficiency Reference
    Mediator addition4-fold rate increase
    Temperature (30–40°C)Maximizes activity

Q. How do structural modifications (e.g., substituent variation) alter the photostability and electronic properties of Malachite Green derivatives?

  • Methodological Answer : Substituents at the para position of the phenyl rings modulate HOMO-LUMO gaps. For example:

  • Electron-donating groups (e.g., –OCH₃): Increase photostability by delocalizing excited-state electrons .
  • Electron-withdrawing groups (e.g., –NO₂): Reduce λmax by 20–30 nm, shifting absorption to lower wavelengths .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and validate experimental spectral shifts .

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